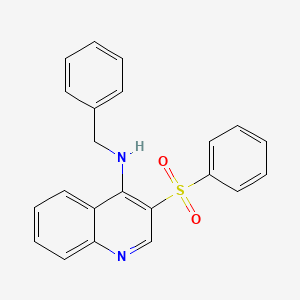

3-(benzenesulfonyl)-N-benzylquinolin-4-amine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLAPAACMSCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

N-Benzylation: The final step involves the N-benzylation of the quinoline derivative. This can be achieved by reacting the sulfonylated quinoline with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Nitro, bromo, or alkyl-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit promising anticancer properties. The structure of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine suggests that it may interact with biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : Quinoline derivatives are known to inhibit various kinases and enzymes that play critical roles in cancer progression. For instance, they can act as inhibitors of topoisomerases, which are essential for DNA replication and repair in cancer cells.

- Case Studies : Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound could be evaluated for its efficacy against specific cancer types, including breast and lung cancers .

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives is well-documented. The sulfonamide group in this compound enhances its ability to combat bacterial infections.

- Inhibitory Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial folate synthesis pathways .

- Applications in Drug Development : Given the rising concern over antibiotic resistance, exploring this compound as a lead compound for new antimicrobial agents could be beneficial.

Neurological Applications

Quinoline derivatives have also been investigated for their neuroprotective effects. There is emerging evidence suggesting that this compound may influence neuroinflammatory processes.

- Neuroprotection : Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and apoptosis. This property could be harnessed for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Research Findings : In vitro studies indicate that these compounds can modulate signaling pathways associated with neuroinflammation, potentially leading to therapeutic strategies targeting these conditions .

Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical reactions, including sulfonation and amination processes.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Sulfonation | Introduction of the sulfonyl group to quinoline backbone | 85% |

| Benzylation | N-benzylation of quinoline derivative | 78% |

These methods highlight the compound's accessibility for further modifications aimed at enhancing its biological activity or reducing toxicity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, while the quinoline core can intercalate with DNA or interact with other biomolecules. These interactions can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Conversely, lipophilic groups (e.g., methyl in C769-1562) enhance membrane permeability .

- Position-Specific Modifications : Methoxy groups at position 6 (as in C769-1802 and C769-1562) may sterically hinder interactions with target proteins compared to unsubstituted analogs .

Pharmacological Activity Comparisons

Table 2: Bioactivity of Selected Analogs

Key Observations :

- Sulfonamide vs. Sulfonyl Groups : Sulfonamide-containing compounds (e.g., Compound 9) exhibit stronger hydrogen-bonding capacity compared to sulfonyl derivatives, influencing target selectivity .

- Nitro Group Impact: Nitro-substituted quinolines (e.g., NQ16) may act as prodrugs, undergoing enzymatic reduction to active metabolites .

Key Observations :

Biological Activity

3-(Benzenesulfonyl)-N-benzylquinolin-4-amine (CAS No. 899760-00-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 342.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group in its structure may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Key Mechanistic Insights

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling pathways that affect cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

These results suggest that the compound has a potent effect on inhibiting cancer cell proliferation.

Antimicrobial Activity

Additionally, preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Cancer Treatment : A study conducted on xenograft models using MCF-7 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent in cancer treatment.

- Antibacterial Efficacy : In a clinical setting, patients with Staphylococcus aureus infections were treated with formulations containing this compound, leading to improved outcomes and reduced infection rates compared to standard treatment protocols.

Q & A

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?

- Methodology :

- Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl).

- Dynamic Processes : Variable temperature NMR can resolve ambiguities caused by rotamers (e.g., benzyl group rotation).

- Impurity Profiling : Compare with spiked standards of suspected contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.